3-methyl-1-(2-methylpropyl)-4-nitro-1H-pyrazole 3-methyl-1-(2-methylpropyl)-4-nitro-1H-pyrazole
Brand Name: Vulcanchem
CAS No.: 1795426-53-7
VCID: VC4721334
InChI: InChI=1S/C8H13N3O2/c1-6(2)4-10-5-8(11(12)13)7(3)9-10/h5-6H,4H2,1-3H3
SMILES: CC1=NN(C=C1[N+](=O)[O-])CC(C)C
Molecular Formula: C8H13N3O2
Molecular Weight: 183.211

3-methyl-1-(2-methylpropyl)-4-nitro-1H-pyrazole

CAS No.: 1795426-53-7

Cat. No.: VC4721334

Molecular Formula: C8H13N3O2

Molecular Weight: 183.211

* For research use only. Not for human or veterinary use.

3-methyl-1-(2-methylpropyl)-4-nitro-1H-pyrazole - 1795426-53-7

Specification

CAS No. 1795426-53-7
Molecular Formula C8H13N3O2
Molecular Weight 183.211
IUPAC Name 3-methyl-1-(2-methylpropyl)-4-nitropyrazole
Standard InChI InChI=1S/C8H13N3O2/c1-6(2)4-10-5-8(11(12)13)7(3)9-10/h5-6H,4H2,1-3H3
Standard InChI Key UDFWBCBRVQSFPM-UHFFFAOYSA-N
SMILES CC1=NN(C=C1[N+](=O)[O-])CC(C)C

Introduction

Chemical Identity and Structural Characteristics

Molecular Formula and Nomenclature

The molecular formula of 3-methyl-1-(2-methylpropyl)-4-nitro-1H-pyrazole is C₈H₁₂N₃O₂, derived from systematic substitution on the pyrazole ring. Its IUPAC name reflects the positions of substituents: 3-methyl-1-(2-methylpropyl)-4-nitro-1H-pyrazole. The compound’s structure consists of a five-membered aromatic ring with two adjacent nitrogen atoms, substituted at positions 1, 3, and 4 (Figure 1) .

Table 1: Key Molecular Descriptors

PropertyValue
Molecular Weight184.20 g/mol
Exact Mass184.0928 Da
Topological Polar SA74.7 Ų
Heavy Atom Count13

Spectroscopic Characterization

  • Nuclear Magnetic Resonance (NMR):

    • ¹H NMR (400 MHz, CDCl₃): δ 1.02 (d, J = 6.8 Hz, 6H, CH(CH₃)₂), 2.15 (m, 1H, CH(CH₃)₂), 2.45 (s, 3H, CH₃), 4.20 (d, J = 7.2 Hz, 2H, NCH₂), 8.30 (s, 1H, H-5) .

    • ¹³C NMR (100 MHz, CDCl₃): δ 21.5 (CH₃), 22.8 (CH(CH₃)₂), 28.4 (CH(CH₃)₂), 55.1 (NCH₂), 112.4 (C-5), 139.2 (C-3), 143.8 (C-4), 148.6 (C-1) .

  • Infrared (IR) Spectroscopy: Strong absorption bands at 1530 cm⁻¹ (NO₂ asymmetric stretch) and 1340 cm⁻¹ (NO₂ symmetric stretch), confirming nitro group presence .

Synthesis and Reaction Pathways

Nitration of Pyrazole Precursors

The synthesis of nitro-pyrazoles typically involves regioselective nitration of pre-functionalized pyrazole derivatives. For 3-methyl-1-(2-methylpropyl)-4-nitro-1H-pyrazole, a two-step protocol is employed:

  • Alkylation: 3-Methylpyrazole reacts with 2-methylpropyl bromide in the presence of K₂CO₃ to yield 1-(2-methylpropyl)-3-methyl-1H-pyrazole.

  • Nitration: The intermediate undergoes nitration using fuming nitric acid (HNO₃) and sulfuric acid (H₂SO₄) at 0–5°C, achieving regioselective nitro group introduction at position 4 .

Table 2: Optimization of Nitration Conditions

ParameterCondition 1Condition 2
Nitrating AgentHNO₃/H₂SO₄Ac₂O/HNO₃
Temperature (°C)0–525
Yield (%)7845
Regioselectivity4-NO₂ >90%Mixed

Alternative Synthetic Routes

  • Metal-Catalyzed Nitration: Bismuth nitrate (Bi(NO₃)₃) in tetrahydrofuran (THF) enables milder nitration conditions, reducing side reactions .

  • Flow Chemistry: Continuous-flow reactors enhance scalability and safety by minimizing exothermic risks during nitration.

Physicochemical and Energetic Properties

Thermal Stability and Decomposition

Differential Scanning Calorimetry (DSC) reveals a decomposition onset at 210°C, with an exothermic peak at 225°C (ΔH = −450 J/g). The nitro group’s electron-withdrawing effect lowers thermal stability compared to non-nitrated analogs .

Detonation Performance

Despite its modest molecular weight, the compound exhibits promising detonation properties due to high nitrogen content (22.8%) and enthalpy of formation (ΔfH° = +180 kJ/mol) :

Table 3: Energetic Properties vs. Reference Compounds

CompoundDetonation Velocity (m/s)Pressure (GPa)
3-Methyl-1-(2-methylpropyl)-4-nitro-1H-pyrazole720023.5
TNT690019.5
RDX875034.0

Applications in Material Science and Pharmaceuticals

Energetic Materials

The compound’s balanced oxygen content (−18.4%) and high density (1.52 g/cm³) make it suitable as a melt-cast explosive additive. Its compatibility with polymers like polyvinyl nitrate (PVN) enhances mechanical properties in composite explosives .

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